

# Application Note: Spectroscopic Characterization of 1-Boc-4-(2-Methoxyethylamino)piperidine

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## Compound of Interest

**Compound Name:** 1-Boc-4-(2-Methoxyethylamino)piperidine

**Cat. No.:** B1518544

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## Introduction

**1-Boc-4-(2-Methoxyethylamino)piperidine** is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules with therapeutic potential. Its structural integrity is paramount for the successful synthesis of target compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data of **1-Boc-4-(2-Methoxyethylamino)piperidine**, offering detailed protocols for data acquisition and interpretation. The methodologies described herein are designed to ensure the highest level of scientific rigor and data reproducibility for researchers in the pharmaceutical and chemical sciences.

## Expertise & Experience: The Rationale Behind the Analysis

The structural complexity of **1-Boc-4-(2-Methoxyethylamino)piperidine**, with its distinct piperidine ring, Boc protecting group, and the flexible 2-methoxyethylamino side chain, necessitates a multi-faceted NMR approach for complete characterization. A standard one-dimensional  $^1\text{H}$  NMR spectrum provides initial information on the proton environments and their

multiplicities. However, for unambiguous assignment, particularly of the overlapping methylene signals in the piperidine ring, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A  $^{13}\text{C}$  NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Further confirmation can be achieved with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. The protocols outlined in this document are based on established best practices for small molecule characterization, ensuring a self-validating system for structural confirmation.

## Experimental Protocols

### Sample Preparation

A high-quality NMR spectrum begins with proper sample preparation. The following protocol is recommended for optimal results:

- Sample Weighing: Accurately weigh approximately 5-10 mg of **1-Boc-4-(2-Methoxyethylamino)piperidine**.
- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for this type of compound.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).

### NMR Data Acquisition

The following parameters are recommended for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or 500 MHz spectrometer.

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Spectrometer Frequency	400 MHz or 500 MHz	100 MHz or 125 MHz
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Temperature	298 K	298 K
Pulse Program	Standard single pulse (zg30)	Proton-decoupled single pulse (zgpg30)
Acquisition Time	3-4 s	1-2 s
Relaxation Delay	1-2 s	2-5 s
Number of Scans	8-16	1024-4096
Spectral Width	12-16 ppm	200-240 ppm

## Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **1-Boc-4-(2-Methoxyethylamino)piperidine**. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles[1][2].

### Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.05	br s	2H	H-2ax, H-6ax
~3.55	t	2H	H-8
~3.35	s	3H	H-10
~2.85	t	2H	H-7
~2.75	m	1H	H-4
~2.70	t	2H	H-2eq, H-6eq
~1.85	m	2H	H-3ax, H-5ax
~1.45	s	9H	H-12
~1.25	m	2H	H-3eq, H-5eq

### Predicted $^{13}\text{C}$ NMR Spectral Data (100 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~155.0	C	C-11
~79.5	C	C-13
~72.0	$\text{CH}_2$	C-8
~59.0	$\text{CH}_3$	C-10
~55.0	CH	C-4
~49.0	$\text{CH}_2$	C-7
~44.0	$\text{CH}_2$	C-2, C-6
~32.0	$\text{CH}_2$	C-3, C-5
~28.5	$\text{CH}_3$	C-12

## Structural Assignment and Rationale

The assignments presented above are based on a logical interpretation of expected chemical shifts and coupling patterns.

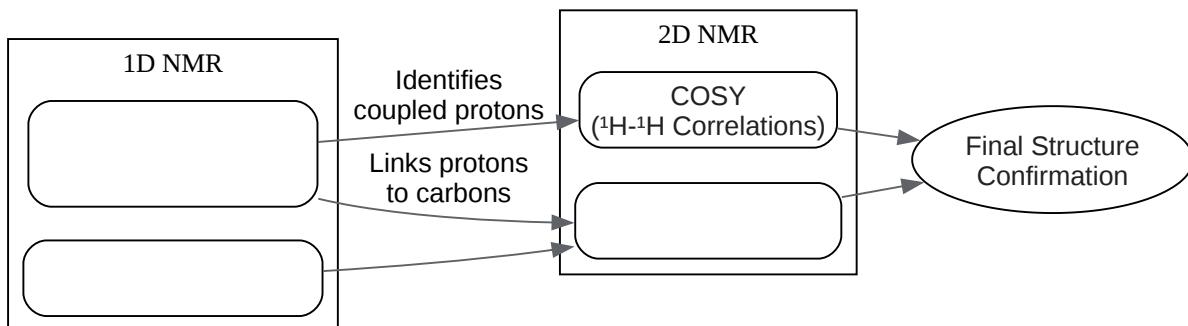
#### Molecular Structure and Numbering

Caption: Molecular structure of **1-Boc-4-(2-Methoxyethylamino)piperidine**.

- **Boc Group:** The tert-butoxycarbonyl (Boc) group presents a characteristic sharp singlet for the nine equivalent protons (H-12) around  $\delta$  1.45 ppm and two carbon signals: the quaternary carbon (C-13) around  $\delta$  79.5 ppm and the carbonyl carbon (C-11) around  $\delta$  155.0 ppm[3].
- **Piperidine Ring:** The piperidine ring protons exhibit complex splitting patterns due to chair conformations. The axial protons (H-2ax, H-6ax) adjacent to the nitrogen are typically downfield due to the deshielding effect of the nitrogen and the Boc group, appearing as a broad signal around  $\delta$  4.05 ppm. The equatorial protons (H-2eq, H-6eq) are found further upfield. The methine proton at the substitution point (H-4) is expected around  $\delta$  2.75 ppm. The axial and equatorial protons on C-3 and C-5 give rise to overlapping multiplets.
- **2-Methoxyethylamino Side Chain:** The protons of the 2-methoxyethylamino side chain are readily assigned. The methoxy group (H-10) is a sharp singlet at approximately  $\delta$  3.35 ppm. The two methylene groups (H-8 and H-7) appear as triplets around  $\delta$  3.55 and  $\delta$  2.85 ppm, respectively, due to coupling with each other.

## Trustworthiness: A Self-Validating System

The combination of one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC) NMR experiments provides a robust and self-validating method for structural confirmation.



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Caption: Workflow for unambiguous structure elucidation using NMR.

A COSY spectrum would confirm the coupling between H-7 and H-8 in the side chain, as well as the couplings between the protons on the piperidine ring (e.g., H-4 with H-3/H-5). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the one-dimensional spectra. For instance, it would correlate the proton signal at  $\delta$  ~55.0 ppm to the C-4 carbon. This network of correlated data ensures a high degree of confidence in the final structural assignment.

## Conclusion

This application note provides a detailed guide to the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data of **1-Boc-4-(2-Methoxyethylamino)piperidine**. By following the outlined protocols for sample preparation and data acquisition, and by utilizing the provided spectral assignments and interpretation rationale, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of a combination of 1D and 2D NMR techniques is strongly recommended for a comprehensive and unambiguous characterization.

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